Structural Confirmation by NMR: Definitive Identification of the n-Butyl Substitution
N-Butyl Nortadalafil was definitively identified and structurally distinguished from Tadalafil via NMR spectroscopy in dietary supplement adulterant screening. The NMR data confirmed that the substituent at the piperazinedione N-position is an n-butyl group (-C₄H₉), replacing the N-methyl group (-CH₃) present in Tadalafil [1]. This structural confirmation provides unambiguous differentiation from Tadalafil (MW 389.40 g/mol) and other analogs such as 2-Hydroxypropylnortadalafil (-C₃H₇O substitution; MW 433.46 g/mol) [1].
| Evidence Dimension | Molecular structure and molecular weight |
|---|---|
| Target Compound Data | n-Butyl substitution (-C₄H₉); MW 431.48 g/mol; Formula C₂₅H₂₅N₃O₄ |
| Comparator Or Baseline | Tadalafil: N-Methyl substitution (-CH₃); MW 389.40 g/mol; Formula C₂₂H₁₉N₃O₄ |
| Quantified Difference | Molecular weight increase of 42.08 g/mol; replacement of -CH₃ with n-C₄H₉ |
| Conditions | NMR spectroscopy (¹H and ¹³C NMR) and accurate mass LC-MSⁿ on isolated fractions from dietary supplements |
Why This Matters
The structurally distinct n-butyl substitution yields unique spectral fingerprints essential for unambiguous identification in forensic and regulatory testing, preventing false negative or false positive results when screening for Tadalafil analogs.
- [1] Toomey VM, Litzau JJ, Flurer CL. Isolation and structural characterization of two tadalafil analogs found in dietary supplements. J Pharm Biomed Anal. 2012;59:50-57. doi:10.1016/j.jpba.2011.09.038. PMID: 22055930. View Source
